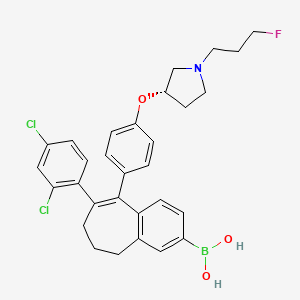

Estrogen receptor modulator 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H31BCl2FNO3 |

|---|---|

Molecular Weight |

554.3 g/mol |

IUPAC Name |

[6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulen-2-yl]boronic acid |

InChI |

InChI=1S/C30H31BCl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25,36-37H,1-4,13-16,19H2/t25-/m0/s1 |

InChI Key |

BJFQAYIPZGPOPS-VWLOTQADSA-N |

Isomeric SMILES |

B(C1=CC2=C(C=C1)C(=C(CCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF)(O)O |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=C(CCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor Modulators in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms of Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) in the context of the MCF-7 breast cancer cell line, a cornerstone model for studying estrogen receptor-positive breast cancer.

Introduction: The MCF-7 Cell Line

The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast adenocarcinoma, is the most widely studied human breast cancer cell line.[1] Its utility in research is primarily due to its retention of key characteristics of differentiated mammary epithelium, most notably the expression of functional estrogen receptors (ERs), particularly ERα.[1][2] This makes MCF-7 cells an invaluable in vitro model for investigating the biology of estrogen receptor-positive (ER+) breast cancer and for the preclinical evaluation of endocrine therapies.[2][3]

MCF-7 cells are estrogen-dependent for proliferation and belong to the luminal A molecular subtype.[2] They express high levels of ERα and low levels of ERβ.[2][4] In addition to estrogen receptors, these cells also express progesterone, glucocorticoid, and androgen receptors, rendering them a versatile tool for endocrine research.[1] Their epithelial-like morphology and tendency to grow in monolayers with strong cell-cell adhesions are characteristic features.[3] However, it is noteworthy that MCF-7 is a slow-growing cell line and can exhibit genetic instability, leading to variations between different laboratory stocks.[1][3]

Core Mechanisms of Estrogen Receptor Modulators

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity.[5][6] In breast tissue, SERMs like tamoxifen (B1202) and raloxifene (B1678788) act as antagonists, blocking the proliferative effects of estrogen.[7][8] In contrast, Selective Estrogen Receptor Degraders (SERDs), such as fulvestrant, not only block the receptor but also promote its degradation.[9]

The Classical Genomic Pathway

The primary mechanism of action for estrogen and its modulators is the genomic pathway, which involves the regulation of gene expression.

-

Ligand Binding: Estrogen (17β-estradiol, E2) or a SERM diffuses into the cell and binds to the ligand-binding domain of the ER located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, leading to its dimerization.

-

Nuclear Translocation and DNA Binding: The ligand-ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcription:

-

Agonist Action (E2): The E2-ERα complex recruits co-activator proteins (e.g., SRC-1), which then recruit histone acetyltransferases (HATs) and other components of the transcriptional machinery, leading to the expression of genes that promote cell proliferation (e.g., c-Myc, cyclin D1).[10]

-

Antagonist Action (SERMs/SERDs): SERMs like tamoxifen induce a different conformational change that promotes the recruitment of co-repressor proteins (e.g., NCoR, SMRT). These co-repressors recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of estrogen-responsive genes.[7][11] Fulvestrant binding also prevents the recruitment of co-activators.[12]

-

Non-Genomic Signaling

In addition to the classical genomic pathway, estrogens and SERMs can elicit rapid, non-genomic effects that do not require direct DNA binding and gene transcription. These actions are often initiated by a subpopulation of ERs located at the plasma membrane or in the cytoplasm.

In MCF-7 cells, estrogen has been shown to upregulate the expression of the Cav1.3 calcium channel through the G protein-coupled receptor 30 (GPR30).[13] This leads to an influx of Ca2+, which in turn activates the p-ERK1/2 pathway, promoting cell proliferation.[13] Tamoxifen can also induce rapid, ER-independent activation of the ERK1/2 signaling pathway, which, in contrast to estrogen-mediated activation, is sustained and can lead to apoptosis.[14][15]

Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant (ICI 182,780) represents a distinct class of ER modulators. Its primary mechanism involves binding to the ER with high affinity, which not only blocks its function but also induces a conformational change that leads to receptor instability.[9] This targets the ER for degradation via the ubiquitin-proteasome pathway, resulting in a significant reduction in the total cellular levels of ERα protein.[9][16] This dual action of blocking and degrading the receptor provides a more complete inhibition of estrogen signaling.[12]

Quantitative Effects of ER Modulators in MCF-7 Cells

The following tables summarize the quantitative effects of various estrogen receptor modulators on MCF-7 cells, providing a basis for comparison of their potency and molecular impact.

Table 1: Inhibitory Concentrations of ER Modulators on MCF-7 Cell Growth

| Compound | IC50 (Concentration for 50% Inhibition) | Incubation Time | Assay Type | Reference |

| Fulvestrant | 0.29 nM | 5 days | Total Cell Protein | [17] |

| Tamoxifen | ~5 µM (induces apoptosis) | Not Specified | Not Specified | [15] |

| Raloxifene | Not explicitly stated, but inhibits proliferation | 48 hours | Cell Viability | [18] |

Table 2: Modulation of Gene and Protein Expression by ER Modulators in MCF-7 Cells

| Modulator | Target Gene/Protein | Effect | Magnitude of Change | Time Point | Reference |

| Estradiol (E2) | c-Myc, Cyclin D1, Cyclin A | Up-regulation | Not specified | Not specified | [10] |

| Estradiol (E2) | p21, p27 | Down-regulation | Not specified | Not specified | [10] |

| Estradiol (E2) | mfn2 | Down-regulation | Dose-dependent | Not specified | [19] |

| Tamoxifen | pS2 (TFF1) | Antagonist (blocks E2 effect) | Not specified | 8 or 48 hours | [20] |

| Raloxifene | pS2 (TFF1) | Antagonist (blocks E2 effect) | Not specified | 8 or 48 hours | [20] |

| Fulvestrant | ERα protein | Down-regulation/Degradation | Significant reduction | 48 hours | [9][21] |

| Fulvestrant | HB-EGF mRNA | Up-regulation | Not specified | 48 hours | [21] |

| Fulvestrant | AREG mRNA | Down-regulation | Not specified | 48 hours | [21] |

| Tamoxifen (5 µM) | p-ERK1/2 | Up-regulation | ~4-fold | 20 minutes | [15] |

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures are crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Caption: ER modulator signaling pathways in MCF-7 cells.

Experimental Workflows

Caption: Workflow for a typical cell proliferation assay.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Experimental Protocols

Reproducibility in research is contingent on detailed methodologies. The following sections outline standard protocols for key experiments used to study SERM action in MCF-7 cells.

MCF-7 Cell Culture and Treatment

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.[2][22] For studies on estrogenic activity, phenol-red-free medium and charcoal-stripped FBS are recommended to eliminate exogenous estrogenic compounds.[1]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculturing: When cells reach 70-80% confluency, they are passaged using a 0.25% Trypsin-EDTA solution.[22]

-

Hormone Deprivation: Before treatment with estrogenic compounds, cells are typically hormone-starved for 48-72 hours in phenol-red-free medium with charcoal-stripped FBS to reduce basal ER activity.[23][24]

-

Treatment: Compounds (e.g., estradiol, tamoxifen, fulvestrant) are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (solvent alone) is always included.

Western Blotting for ERα Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

RT-qPCR for Target Gene Expression (e.g., pS2/TFF1)

-

RNA Extraction: Total RNA is isolated from treated and control MCF-7 cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

-

RNA Quantification and Quality Check: RNA concentration and purity are measured using a spectrophotometer (e.g., NanoDrop). RNA integrity is checked by gel electrophoresis.

-

Reverse Transcription: An equal amount of RNA (e.g., 1 µg) from each sample is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target gene (e.g., TFF1) and a reference gene (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically using the ΔΔCt method, normalized to the reference gene.

Cell Proliferation Assay (SRB Assay)

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[22][25]

-

Treatment: Cells are treated with various concentrations of the test compounds for the desired duration (e.g., 72 hours).

-

Fixation: The medium is removed, and cells are fixed to the plate with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and dried. Cells are then stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[25]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

Measurement: The absorbance is read at approximately 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass, which correlates with cell number.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: MCF-7 cells, after treatment, are incubated with formaldehyde (B43269) to cross-link proteins to DNA.[26][27]

-

Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-1000 bp, typically by sonication.[26]

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the protein of interest (e.g., ERα). Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted from the beads.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating in the presence of a high salt concentration. Proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the solution.

-

Analysis: The purified DNA can be analyzed by qPCR using primers for specific gene promoters (ChIP-qPCR) or by next-generation sequencing for genome-wide analysis of binding sites (ChIP-seq).[23][27]

Conclusion

The MCF-7 cell line remains an indispensable tool for elucidating the complex mechanisms of estrogen receptor modulators. The interplay between genomic and non-genomic pathways, and the distinct actions of SERMs and SERDs, underscore the multifaceted nature of ER signaling. A thorough understanding of these mechanisms, supported by robust and reproducible experimental protocols, is fundamental for the continued development of effective endocrine therapies for breast cancer. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of oncology research.

References

- 1. MCF7 | Culture Collections [culturecollections.org.uk]

- 2. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]

- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 4. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 6. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 7. swolverine.com [swolverine.com]

- 8. breastcancer.org [breastcancer.org]

- 9. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Tamoxifen-induced rapid death of MCF-7 breast cancer cells is mediated via extracellularly signal-regulated kinase signaling and can be abrogated by estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. illumina.com [illumina.com]

- 27. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

Role of selective estrogen receptor modulators in breast cancer

An In-depth Technical Guide on the Role of Selective Estrogen Receptor Modulators in Breast Cancer

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the hormonal treatment of estrogen receptor-positive (ER+) breast cancer. These unique pharmacological agents exhibit tissue-specific estrogenic and anti-estrogenic activities, allowing them to function as estrogen antagonists in breast tissue while potentially acting as agonists in other tissues like bone and uterus. This duality is central to their therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the molecular mechanisms, clinical applications, and resistance pathways associated with SERMs in breast cancer. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Selective Estrogen Receptor Modulators

Estrogen, a primary female sex hormone, plays a critical role in the development and progression of a significant proportion of breast cancers. The estrogen receptor (ER), a nuclear hormone receptor, is the key mediator of estrogen's effects. Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of genes involved in cell proliferation, survival, and differentiation.

SERMs are a class of compounds that bind to the estrogen receptor and modulate its activity in a tissue-specific manner. In breast tissue, SERMs act as competitive antagonists, blocking the binding of endogenous estrogen and preventing the transcriptional activation of estrogen-responsive genes, thus inhibiting tumor growth. However, in other tissues, such as bone and the uterus, they can exert estrogen-like (agonist) effects. This tissue-specific action is attributed to the differential recruitment of co-activator and co-repressor proteins to the ER-SERM complex in different cell types.

Mechanism of Action

The primary mechanism of action of SERMs involves competitive binding to the estrogen receptor, primarily ERα, which is the predominant ER subtype in breast cancer. This binding event induces a specific conformational change in the receptor that is distinct from the conformation induced by estrogen.

-

Inhibition of Co-activator Recruitment: In the presence of estrogen, the ER adopts a conformation that facilitates the binding of co-activator proteins, such as those of the p160 family (e.g., SRC-1, SRC-2, SRC-3), which possess histone acetyltransferase (HAT) activity. This leads to chromatin remodeling and transcriptional activation. SERMs, upon binding to the ER, induce a conformational change that hinders the recruitment of these co-activators.

-

Promotion of Co-repressor Recruitment: The SERM-ER complex preferentially recruits co-repressor proteins, such as NCoR (nuclear receptor co-repressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptors). These co-repressors are associated with histone deacetylase (HDAC) activity, which leads to chromatin condensation and transcriptional repression of estrogen-responsive genes.

The balance between co-activator and co-repressor recruitment in a particular tissue dictates the overall agonistic or antagonistic effect of the SERM.

Signaling Pathway Diagram

Caption: Mechanism of SERM action in breast cancer cells.

Key SERMs in Clinical Use

Tamoxifen and Raloxifene are the most well-characterized and widely used SERMs in the context of breast cancer.

Tamoxifen

Tamoxifen has been the standard of care for ER+ breast cancer for several decades. It is used in both the adjuvant setting (after primary treatment to prevent recurrence) and for the treatment of metastatic disease.

Raloxifene

Raloxifene is primarily used for the prevention of osteoporosis in postmenopausal women and for the reduction of the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for breast cancer.

Quantitative Data on SERM Efficacy

The clinical efficacy of SERMs has been established through numerous large-scale clinical trials. The following tables summarize key quantitative data from seminal studies.

| Table 1: Adjuvant Tamoxifen for Early-Stage ER+ Breast Cancer (5 Years of Treatment) | |

| Endpoint | Relative Reduction in Risk |

| Recurrence | ~50% |

| Mortality | ~30% |

| Contralateral Breast Cancer | ~50% |

| Table 2: Tamoxifen vs. Anastrozole (Arimidex) in Postmenopausal Women (ATAC trial) | |

| Endpoint | Hazard Ratio (Anastrozole vs. Tamoxifen) |

| Disease-Free Survival | 0.87 (95% CI: 0.78-0.97) |

| Time to Recurrence | 0.79 (95% CI: 0.69-0.90) |

| Incidence of Contralateral Breast Cancer | 0.60 (95% CI: 0.42-0.85) |

| Table 3: Raloxifene vs. Tamoxifen for Breast Cancer Prevention (STAR P-2 trial) | |

| Endpoint | Risk Ratio (Raloxifene vs. Tamoxifen) |

| Invasive Breast Cancer | 1.24 (95% CI: 1.05-1.47) |

| Non-invasive Breast Cancer | 0.78 (95% CI: 0.56-1.08) |

| Uterine Cancer | 0.55 (95% CI: 0.36-0.83) |

| Thromboembolic Events | 0.70 (95% CI: 0.54-0.91) |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is fundamental to determining the affinity of a candidate SERM for the estrogen receptor.

Methodology:

-

Preparation of ER: Recombinant human ERα or ERβ is used.

-

Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the tracer.

-

Incubation: A constant concentration of the radioligand and ER is incubated with varying concentrations of the unlabeled test compound (SERM).

-

Separation: The bound and free radioligand are separated using methods like hydroxylapatite precipitation or dextran-coated charcoal.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Experimental Workflow Diagram

Caption: Workflow for an ER competitive binding assay.

E-Screen Assay (Cell Proliferation)

This bioassay assesses the estrogenic or anti-estrogenic activity of a compound on ER+ breast cancer cell lines (e.g., MCF-7).

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Seeding: Cells are seeded in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of the test compound in the presence or absence of a fixed concentration of 17β-estradiol.

-

Incubation: Cells are incubated for a period of 6 days.

-

Quantification: Cell proliferation is measured using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.

-

Data Analysis: Dose-response curves are generated to determine the agonistic or antagonistic effects of the compound.

Mechanisms of Resistance to SERMs

Despite their initial efficacy, a significant number of ER+ breast cancers develop resistance to SERM therapy. The mechanisms of resistance are complex and can be broadly categorized as ER-dependent or ER-independent.

ER-Dependent Resistance

-

Mutations in the ER Gene (ESR1): Acquired mutations in the ligand-binding domain (LBD) of ERα can lead to a constitutively active receptor that no longer requires estrogen for its activity.

-

Altered Co-regulator Expression: Changes in the expression levels of co-activators and co-repressors can shift the balance towards transcriptional activation even in the presence of a SERM.

-

Post-translational Modifications of ER: Phosphorylation of ERα by various kinases can lead to ligand-independent activation.

ER-Independent Resistance

-

Activation of Escape Pathways: Upregulation of alternative signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can drive cell proliferation and survival independently of the ER.

-

Phenotypic Changes: Loss of ER expression or a switch to a more aggressive, ER-negative phenotype can render the tumor insensitive to endocrine therapy.

Resistance Pathways Diagram

Caption: Major mechanisms of resistance to SERM therapy.

Future Directions and Next-Generation SERMs

Research in the field of SERMs is focused on developing next-generation compounds with improved efficacy and safety profiles. These include:

-

Selective Estrogen Receptor Degraders (SERDs): These compounds, such as fulvestrant, not only block ER activity but also promote its degradation.

-

Novel SERMs: Development of new SERMs with optimized tissue selectivity and reduced off-target effects.

-

Combination Therapies: Investigating the combination of SERMs with targeted therapies, such as CDK4/6 inhibitors and PI3K inhibitors, to overcome resistance.

Conclusion

Selective Estrogen Receptor Modulators have revolutionized the treatment of ER+ breast cancer. Their unique ability to differentially modulate ER activity in various tissues provides a powerful therapeutic window. A deep understanding of their molecular mechanisms of action, the pathways leading to resistance, and the development of novel agents and combination strategies will continue to improve clinical outcomes for patients with breast cancer. This guide provides a foundational framework for researchers and drug developers working to advance this critical area of oncology.

The Discovery and Development of Novel Selective Estrogen Receptor Modulators (SERMs): A Technical Guide

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to provide the benefits of estrogen in certain tissues, such as bone, while blocking its detrimental effects in others, like the breast and uterus.[1][2] This unique pharmacological profile has made SERMs a cornerstone in the treatment and prevention of hormone-receptor-positive breast cancer and postmenopausal osteoporosis.[1][3][4] This technical guide provides an in-depth overview of the discovery and development of novel SERMs, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways and discovery workflows.

Mechanisms of SERM Action: A Tale of Two Pathways

The biological effects of estrogens, and by extension SERMs, are primarily mediated by two estrogen receptors, ERα and ERβ.[5] These receptors function as ligand-activated transcription factors. The tissue-selective effects of SERMs arise from their ability to induce distinct conformational changes in the ERs, leading to differential recruitment of co-activator and co-repressor proteins. This, in turn, modulates gene expression in a tissue-specific manner. The actions of SERMs can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the binding of SERMs to ERs within the cell nucleus.[5][6][7] This ligand-receptor complex then dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7] Alternatively, the ER-SERM complex can modulate gene expression indirectly by interacting with other transcription factors, such as AP-1, without directly binding to DNA.[7]

Non-Genomic Signaling Pathway

In addition to their nuclear actions, a subpopulation of ERs is localized to the plasma membrane.[5] SERMs can bind to these membrane-associated ERs, initiating rapid, non-genomic signaling cascades that do not directly involve gene transcription.[5][7] These pathways often involve the activation of various protein kinases, such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K), leading to the modulation of various cellular processes.[8][9]

Discovery and Lead Optimization of Novel SERMs

The discovery of new SERMs is a multi-step process that begins with the screening of large compound libraries to identify "hits" that interact with the estrogen receptor. These hits then undergo a rigorous process of lead optimization to improve their pharmacological properties.

High-Throughput Screening (HTS) Workflow

High-throughput screening allows for the rapid testing of thousands of compounds to identify those that modulate ER activity.[10][11][12] The general workflow involves several key stages, from initial screening to hit confirmation and characterization.

Lead Optimization Strategies

Once validated hits are identified, lead optimization aims to enhance their potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[13][14] This iterative process involves chemical modifications to the lead compound's structure.[15] Key strategies include:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity.

-

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity to guide the design of new analogs.

-

In Silico Screening and Molecular Docking: Using computational methods to predict the binding affinity and mode of interaction of new compounds with the ER.[16]

-

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to ensure they have drug-like properties.

Data Presentation: Quantitative Comparison of SERMs

The following tables summarize key quantitative data for a selection of established and novel SERMs, allowing for a direct comparison of their in vitro and in vivo properties.

Table 1: Estrogen Receptor Binding Affinities of Selected SERMs

| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity |

| 17β-Estradiol | ~0.1 | ~0.2 | ~0.5 |

| Tamoxifen | ~2.5 | ~5.0 | ~0.5 |

| Raloxifene | ~0.5 | ~0.3 | ~1.7 |

| Lasofoxifene | ~0.3 | ~0.2 | ~1.5 |

| Bazedoxifene | ~0.4 | ~1.0 | ~0.4 |

Note: Ki values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.

Table 2: In Vitro Efficacy of Selected SERMs in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | EC50/IC50 (nM) | Effect |

| Tamoxifen | MCF-7 | Proliferation | ~10 | Antagonist |

| Raloxifene | MCF-7 | Proliferation | ~5 | Antagonist |

| Fulvestrant | MCF-7 | Proliferation | ~0.1 | Antagonist (SERD) |

| Bazedoxifene | T47D | Proliferation | ~1 | Antagonist |

Note: EC50/IC50 values are approximate and can vary. Data compiled from multiple sources.

Table 3: In Vivo Pharmacological Effects of Selected SERMs

| Compound | Animal Model | Tissue | Effect |

| Tamoxifen | Ovariectomized Rat | Uterus | Agonist |

| Bone | Agonist | ||

| Raloxifene | Ovariectomized Rat | Uterus | Antagonist |

| Bone | Agonist | ||

| Lasofoxifene | Ovariectomized Rat | Uterus | Antagonist |

| Bone | Agonist | ||

| Bazedoxifene | Ovariectomized Rat | Uterus | Antagonist |

| Bone | Agonist |

Note: Effects are generally observed. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of novel SERMs.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.[17][18][19][20]

Materials:

-

Rat uterine cytosol or recombinant human ERα/ERβ

-

[3H]-17β-estradiol

-

Test compounds

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Protocol:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.[17] Homogenize uterine tissue in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the ERs.[17]

-

Assay Setup: In microcentrifuge tubes, combine a fixed concentration of [3H]-17β-estradiol with increasing concentrations of the test compound and a constant amount of uterine cytosol. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

Incubation: Incubate the tubes at 4°C overnight to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the ER-ligand complexes. Centrifuge to pellet the HAP.

-

Quantification: Wash the HAP pellets to remove unbound radioligand. Resuspend the pellets in ethanol (B145695) and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-17β-estradiol binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

ERα/ERβ Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate or inhibit ER-mediated gene transcription.[10][21][22][23]

Materials:

-

Mammalian cell line (e.g., HEK293, MCF-7)

-

Expression vectors for ERα or ERβ

-

Reporter vector containing an ERE-driven promoter linked to a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent and luminometer

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression vector and the ERE-reporter vector using a suitable transfection reagent.

-

Compound Treatment: After transfection, plate the cells in a multi-well plate and treat with increasing concentrations of the test compound. For antagonist assays, co-treat with a fixed concentration of 17β-estradiol.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Data Analysis: Plot the reporter gene activity against the log concentration of the test compound. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This model is widely used to evaluate the skeletal effects of SERMs.[24][25]

Protocol:

-

Animal Model: Use adult female rats. Perform bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.

-

Compound Administration: After a recovery period, treat the OVX rats with the test SERM or vehicle control daily for a specified duration (e.g., 4-12 weeks).

-

Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and/or lumbar vertebrae at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: At the end of the study, sacrifice the animals and collect the femurs or vertebrae for biomechanical testing (e.g., three-point bending test) to assess bone strength.

-

Histomorphometry: Process bone samples for histological analysis to evaluate bone microarchitecture and cellular activity (osteoblast and osteoclast numbers).

In Vivo Breast Cancer Xenograft Model

This model is used to assess the anti-tumor efficacy of SERMs in an in vivo setting.[26][27][28][29]

Protocol:

-

Cell Culture: Culture a human breast cancer cell line that is ER-positive (e.g., MCF-7, T47D).

-

Tumor Implantation: Inject the breast cancer cells subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

-

Estrogen Supplementation: For many ER-positive xenograft models, supplement the mice with estrogen (e.g., via a slow-release pellet) to support tumor growth.

-

Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment groups and administer the test SERM or vehicle control.

-

Tumor Growth Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The discovery and development of novel SERMs is a dynamic field with the potential to yield new therapies with improved efficacy and safety profiles. The ideal SERM would exhibit beneficial estrogenic effects on bone and the cardiovascular system, neutral effects on the uterus, and potent anti-estrogenic effects in the breast.[1] The continued application of advanced screening technologies, rational drug design, and robust preclinical models will be instrumental in achieving this goal. This technical guide provides a foundational understanding of the key principles and methodologies that underpin the search for the next generation of SERMs.

References

- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From empirical to mechanism-based discovery of clinically useful Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of estrogen receptor signaling: convergence of genomic and nongenomic actions on target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 13. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. epa.gov [epa.gov]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. A SERM increasing the expression of the osteoblastogenesis and mineralization-related proteins and improving quality of bone tissue in an experimental model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 27. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Interaction of Selective Estrogen Receptor Modulators (SERMs) with Estrogen Receptor Coactivators and Corepressors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutics that exhibit tissue-specific agonist or antagonist activity on the estrogen receptor (ER). This dual functionality is pivotal in their clinical applications, ranging from breast cancer treatment to osteoporosis prevention. The molecular underpinning of this tissue-selective action lies in the unique conformational changes induced in the ER upon ligand binding. These distinct conformations dictate the subsequent recruitment of a diverse array of coactivator and corepressor proteins. The balance between coactivator and corepressor binding to the SERM-ER complex is a key determinant of the transcriptional output at estrogen-responsive genes, ultimately defining the pharmacological profile of the SERM in a given tissue. This technical guide provides a comprehensive overview of the molecular interactions between SERMs, the estrogen receptor, and its coregulatory proteins. It includes a summary of quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Molecular Basis of SERM Action

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. In the absence of a ligand, ERs are typically sequestered in the nucleus in an inactive state, often associated with heat shock proteins. Upon binding of an agonist, such as 17β-estradiol (E2), the receptor undergoes a significant conformational change. This altered conformation facilitates the dissociation of chaperone proteins, receptor dimerization, and the recruitment of coactivator proteins. This multi-protein complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription.

SERMs, such as tamoxifen (B1202) and raloxifene, are synthetic non-steroidal compounds that also bind to the ER. However, the conformational changes they induce in the receptor differ from those caused by full agonists.[1] This structural variance is the cornerstone of their selective activity. The specific shape of the SERM-ER complex determines its affinity for a multitude of coactivator and corepressor proteins.[2]

Coactivators , such as the steroid receptor coactivator (SRC) family (SRC-1, SRC-2/TIF2, and SRC-3/AIB1), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. This leads to chromatin decondensation, making the DNA more accessible for transcription.

Corepressors , such as the nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), are associated with histone deacetylase (HDAC) activity. This results in chromatin condensation and transcriptional repression.

The tissue-specific effects of SERMs are largely attributed to the differential expression levels of coactivators and corepressors in various cell types.[1] For instance, in breast tissue, tamoxifen acts as an antagonist by promoting a conformation of the ERα that favors the recruitment of corepressors.[3] Conversely, in the endometrium, tamoxifen can act as a partial agonist, likely due to a different cellular context of coregulatory proteins that allows for the recruitment of coactivators.[4]

Quantitative Data on SERM-ER and Co-regulator Interactions

The affinity of SERMs for ERα and ERβ, and the subsequent recruitment of coactivators and corepressors, are critical parameters in determining their biological activity. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Estradiol (B170435) and SERMs for Estrogen Receptors

| Ligand | Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Kd, nM) | Reference(s) |

| 17β-Estradiol | ERα | 0.68 | ~0.1 | [5][6] |

| 17β-Estradiol | ERβ | 1.01 | ~0.1 | [5][6] |

| 4-Hydroxytamoxifen (B85900) | ERα | 0.98 | 1.7 | [5][7] |

| 4-Hydroxytamoxifen | ERβ | 2.46 | - | [5] |

| Raloxifene | ERα | 0.66 | - | [5] |

| Raloxifene | ERβ | >1000 | - | [5] |

Note: IC50 and Kd values can vary depending on the assay conditions. The data presented here are representative values from the cited literature.

Table 2: Differential Recruitment of Coactivators and Corepressors by SERM-ER Complexes

| Ligand | Receptor | Co-regulator | Effect on Recruitment | Quantitative Measure | Reference(s) |

| 17β-Estradiol | ERα / ERβ | SRC-1 | Increased | Preferential binding | [8] |

| 4-Hydroxytamoxifen | ERα / ERβ | SRC-1 | Context-dependent | Can be elevated | [9] |

| 4-Hydroxytamoxifen | ERα / ERβ | SMRT | Increased | Preferential binding | [8] |

| 4-Hydroxytamoxifen | ERα | NCoR | Increased | Associates with tamoxifen-bound ERα | [10] |

| Raloxifene | ERα | SRC-1 / SRC-3 | No increase | - | [9] |

| Raloxifene | ERβ | Coactivators | Antagonist | Decreases estradiol-dependent binding | [4] |

Note: Quantitative data on the dissociation constants (Kd) for SERM-ER-coregulator complexes are limited in the literature. The effects are often described qualitatively or as fold-changes in specific cellular contexts.

Signaling Pathways and Molecular Interactions

The interplay between SERMs, ERs, and coregulatory proteins can be visualized through signaling pathway diagrams.

In tissues where a SERM acts as an agonist, it binds to the ER, inducing a conformation that promotes the recruitment of coactivators, leading to gene transcription.

In tissues where a SERM acts as an antagonist, it induces an ER conformation that favors the recruitment of corepressors, leading to the repression of gene transcription.[11]

Experimental Protocols

Studying the intricate interactions between SERMs, ERs, and coregulatory proteins requires a variety of sophisticated molecular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect ER-Co-regulator Interaction

This protocol outlines the steps to determine if a specific co-regulator protein interacts with the estrogen receptor in the presence of a SERM.

Materials:

-

Cell culture reagents

-

SERM of interest (e.g., 4-hydroxytamoxifen, raloxifene)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against ERα or ERβ

-

Primary antibody against the co-regulator of interest

-

Control IgG (from the same species as the IP antibody)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the SERM of interest or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Pre-clearing: To reduce non-specific binding, incubate the lysate with control IgG and protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the ER to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the ER and the co-regulator of interest.

Chromatin Immunoprecipitation (ChIP) to Analyze Protein-DNA Binding

This protocol is used to determine if the SERM-ER complex and its associated co-regulators are bound to the promoter region of a specific target gene.

Materials:

-

Cell culture reagents and SERM

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Antibodies for ER and co-regulators

-

Protein A/G beads

-

Wash buffers with increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

Reagents for DNA purification

-

Primers for target gene promoter for qPCR

Procedure:

-

Cross-linking: Treat cells with the SERM. Add formaldehyde to the culture medium to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., ERα, SRC-1, NCoR) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating. Treat with RNase A and proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Analysis: Quantify the amount of the specific target DNA sequence in the immunoprecipitated sample by quantitative PCR (qPCR) or by next-generation sequencing (ChIP-seq).

Reporter Gene Assay to Measure Transcriptional Activity

This assay quantifies the ability of a SERM-ER complex to activate or repress transcription from a specific promoter.

Materials:

-

Mammalian cell line

-

Expression vector for ERα or ERβ

-

Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

SERM of interest

-

Lysis buffer and reporter assay substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the ER expression vector and the ERE-reporter plasmid.

-

Treatment: After transfection, treat the cells with various concentrations of the SERM or control compounds.

-

Cell Lysis: After the treatment period, lyse the cells to release the reporter protein.

-

Reporter Assay: Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected control plasmid or total protein concentration) and plot the dose-response curve to determine the EC50 or IC50 of the SERM.

Conclusion

The interaction of SERMs with estrogen receptors and their subsequent recruitment of coactivators and corepressors is a complex and dynamic process that forms the basis of their tissue-selective pharmacological effects. Understanding these molecular mechanisms at a quantitative and mechanistic level is paramount for the development of novel SERMs with improved efficacy and safety profiles. The data, pathways, and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this critical area of endocrine pharmacology. The continued elucidation of the structural and functional nuances of SERM-ER-coregulator interactions will undoubtedly pave the way for the next generation of targeted endocrine therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Role of estrogen receptor alpha transcriptional coregulators in tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of selective estrogen receptor modulators (SERMs) on coactivator nuclear receptor (NR) box binding to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of xenoestrogens on coactivator recruitment by estrogen receptor (ER) alpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor alpha is associated with tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle progression stimulated by tamoxifen-bound estrogen receptor-alpha and promoter-specific effects in breast cancer cells deficient in N-CoR and SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteomic profiling identifies key coactivators utilized by mutant ERα proteins as potential new therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Tissue-Specific Effects of Selective Estrogen Receptor Modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit a unique duality in their mechanism of action, functioning as either estrogen receptor (ER) agonists or antagonists depending on the target tissue. This tissue specificity allows for the targeted treatment of conditions such as hormone receptor-positive breast cancer and postmenopausal osteoporosis, while minimizing adverse effects associated with ubiquitous estrogenic or anti-estrogenic activity. This guide provides an in-depth examination of the molecular mechanisms underpinning the tissue-specific effects of SERMs, detailed profiles of key SERMs, summaries of quantitative clinical data, and an overview of the experimental protocols used to characterize their activity. The complex signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Molecular Basis of SERM Tissue Specificity

The defining characteristic of a SERM is its ability to elicit tissue-dependent effects.[1][2] This selectivity is not a feature of the compound alone but arises from a complex interplay of factors at the molecular level within the target cell.[1][2] The primary determinants of a SERM's action are the type of estrogen receptor expressed, the specific conformational change induced in the receptor upon ligand binding, and the cellular context, particularly the availability of various coregulatory proteins.[1][3][4]

Estrogen Receptor Subtypes (ERα and ERβ)

The biological actions of estrogens and SERMs are mediated by two primary estrogen receptor subtypes, ERα and ERβ, which are products of different genes.[5][6] These subtypes have distinct, and sometimes opposing, physiological roles and exhibit tissue- and cell-type-specific expression patterns.[5][7][8]

-

ERα: Predominantly expressed in the uterus, liver, and mammary gland, ERα is a key driver of cellular proliferation in these tissues.[7][8] Its activation is linked to the growth of estrogen-dependent breast cancers.[8]

-

ERβ: Found in the central nervous system, immune system, bone, and colon, ERβ often counteracts the proliferative effects of ERα.[5][7][8]

The relative expression levels of ERα and ERβ in a given tissue are a crucial factor in determining the net effect of a SERM.[1]

Ligand-Induced Receptor Conformation

When a SERM binds to the ligand-binding domain (LBD) of an estrogen receptor, it induces a specific three-dimensional conformational change.[1][2] This new shape is distinct from the conformation induced by the natural ligand, 17β-estradiol, and also differs between various SERMs.[2] The final structure of the SERM-ER complex directly influences its ability to interact with other proteins, particularly coregulators that are essential for modulating gene transcription.[2]

The Role of Coregulatory Proteins

The ultimate downstream effect of an activated estrogen receptor—gene activation or repression—is determined by the recruitment of either coactivator or corepressor proteins to the ER-DNA complex.[2][9]

-

Coactivators (e.g., SRC-1): These proteins are recruited by the ER when it is bound by an agonist (like estradiol). They facilitate the assembly of the transcriptional machinery, leading to gene expression.

-

Corepressors (e.g., N-CoR, SMRT): These proteins are recruited by the ER when it is bound by an antagonist. They block gene expression, often by recruiting histone deacetylases (HDACs).[10]

The tissue-specific action of SERMs is heavily dependent on the fact that different tissues express varying ratios of coactivators and corepressors.[1][2] For example, a SERM-ER complex might preferentially recruit coactivators in bone cells (agonist effect) while recruiting corepressors in breast cells (antagonist effect).[11]

The mechanism is visualized in the signaling pathway diagram below.

The logical relationship governing SERM tissue specificity is further detailed in the following diagram.

Profiles of Key Selective Estrogen Receptor Modulators

While all SERMs operate via the same general principles, each compound must be evaluated individually, as no class effect can be assumed.[1] Their unique structures lead to distinct clinical profiles.

Tamoxifen

Tamoxifen is a first-generation SERM, widely used for the treatment and prevention of ER-positive breast cancer.[12][13]

-

Breast: Acts as an antagonist, blocking estrogen-driven proliferation of breast cancer cells.[12][13]

-

Bone: Exhibits agonist properties, helping to preserve bone mineral density in postmenopausal women.[14]

-

Uterus: Displays partial agonist activity, which leads to an increased risk of endometrial hyperplasia and uterine cancer.[12][15]

Raloxifene (B1678788)

A second-generation SERM, raloxifene was developed to retain the benefits of tamoxifen while improving its safety profile.[1]

-

Breast: Functions as an antagonist, and is effective in reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][15]

-

Bone: Acts as an agonist, approved for the prevention and treatment of postmenopausal osteoporosis.[15][16]

-

Uterus: Unlike tamoxifen, raloxifene acts as an antagonist on the endometrium and is not associated with an increased risk of uterine cancer.[1][12] This may be due to its inability to stimulate the coactivator SRC-1 in uterine cells.[1]

Bazedoxifene (B195308)

A third-generation SERM, bazedoxifene is used for the treatment of postmenopausal osteoporosis.[17][18]

-

Breast: Acts as an antagonist, inhibiting the proliferative action of estrogen.[17]

-

Bone: Mimics the effects of estrogen, promoting bone density and strength.[17] It may also have agonist effects in skeletal muscle.[19]

-

Uterus: Has a neutral or mildly antagonistic effect, minimizing the risk of endometrial stimulation.[17] Bazedoxifene is also used in combination with conjugated estrogens as a Tissue Selective Estrogen Complex (TSEC) to manage menopausal symptoms while protecting the endometrium.[18][20]

Lasofoxifene

Lasofoxifene is a third-generation nonsteroidal SERM that binds with high affinity to both ERα and ERβ.[21][22]

-

Breast & Uterus: Functions as an antagonist in both breast and uterine tissue.[1][21][22]

-

Bone: Acts as an agonist, reducing osteoclast activity and stimulating osteoblast activity, making it effective for treating osteoporosis.[21][23]

-

Vagina: Shows estrogen-like effects, which can help improve symptoms of vaginal atrophy.[23]

Ospemifene (B1683873)

Ospemifene is primarily used to treat symptoms of vulvovaginal atrophy (VVA) in postmenopausal women.[24][25]

-

Vagina: Acts as an agonist, thickening the vaginal walls, increasing moisture, and reducing pain during intercourse (dyspareunia).[24][26][27]

-

Bone: Has bone-sparing effects.[14]

-

Breast & Uterus: Appears to have antagonist or weak agonist effects, though further research is ongoing. It carries a warning regarding a potential increased risk of endometrial cancer, similar to other estrogenic products.[26]

Quantitative Data and Clinical Efficacy

The clinical utility of SERMs is supported by extensive data from large-scale randomized controlled trials. The following tables summarize the tissue-specific actions and comparative efficacy of key SERMs.

Table 1: Summary of Tissue-Specific Effects of Common SERMs

| SERM | Breast | Bone | Uterus (Endometrium) | Vagina |

| Tamoxifen | Antagonist[12] | Agonist[14] | Partial Agonist[12] | - |

| Raloxifene | Antagonist[12] | Agonist[15] | Antagonist[12] | Neutral/Dryness[1] |

| Bazedoxifene | Antagonist | Agonist | Antagonist/Neutral | - |

| Lasofoxifene | Antagonist[1] | Agonist[1][23] | Antagonist[1] | Agonist[23] |

| Ospemifene | Antagonist/Weak Agonist | Agonist[14] | Agonist Effect[26] | Agonist[24] |

Table 2: Comparative Clinical Efficacy Data from Key Trials

| Trial / Comparison | Metric | Tamoxifen | Raloxifene | Lasofoxifene | Finding / Outcome |

| STAR Trial [1] | Breast Cancer Prevention | 20 mg/day | 60 mg/day | - | Raloxifene is 76% as effective as tamoxifen in preventing invasive breast cancer, but has a lower risk of thromboembolic events and cataracts.[15][28] |

| MORE Trial [16] | Vertebral Fracture Prevention | - | 60-120 mg/day | - | Raloxifene significantly reduced the risk of vertebral fractures (RR 0.60) compared to placebo.[16] |

| Lasofoxifene Studies [29] | Breast Cancer Prevention | - | - | 0.5 mg/day | Associated with a 79% reduction in overall breast cancer incidence and an 83% reduction in ER-positive breast cancer incidence.[29] |

| Lasofoxifene Studies [29] | Fracture Prevention | - | - | 0.5 mg/day | Reduced risks of both nonvertebral and vertebral fractures in postmenopausal women with osteoporosis.[29] |

Key Experimental Protocols for SERM Characterization

The preclinical and clinical evaluation of SERMs relies on a suite of standardized assays to determine their binding affinity, functional activity, and tissue-specific effects.

Estrogen Receptor Binding Assays

-

Objective: To determine the binding affinity (e.g., IC₅₀) of a SERM for ERα and ERβ.

-

Methodology: These are typically competitive binding assays. A constant concentration of a radiolabeled estrogen (e.g., ³H-estradiol) is incubated with a source of recombinant human ERα or ERβ. Increasing concentrations of the unlabeled test SERM are added to the reaction. The mixture is incubated to reach equilibrium, after which the receptor-bound and free radioligand are separated (e.g., via filtration). The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of the SERM that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) is determined as the IC₅₀ value. Lasofoxifene, for example, was shown to bind to ERα with an IC₅₀ of 1.5 nM, similar to estradiol.[29]

Co-regulator Interaction Assays

-

Objective: To measure the ability of a SERM-ER complex to recruit coactivator or corepressor proteins.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[30] This assay uses purified, tagged ER protein and a fluorescently labeled peptide corresponding to the nuclear receptor (NR) interaction box of a coactivator (e.g., from SRC-1). In the presence of an agonist like estradiol, the ER adopts a conformation that allows the coactivator peptide to bind, bringing the fluorescent tags into proximity and generating a FRET signal. SERMs are tested for their ability to either promote this signal (agonist) or, more commonly, to inhibit the estradiol-induced signal (antagonist).[30] Studies show that SERMs like tamoxifen and raloxifene act as antagonists, decreasing estradiol-dependent coactivator binding.[30]

In Vitro Cell Proliferation Assays

-

Objective: To assess the estrogenic or anti-estrogenic effect of a SERM on the proliferation of hormone-dependent cells.

-

Methodology: Estrogen receptor-positive human breast cancer cell lines, such as MCF-7, are commonly used. Cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped serum to remove endogenous estrogens. The cells are then treated with the SERM alone (to test for agonist activity) or in combination with estradiol (to test for antagonist activity). After a period of incubation (typically 3-6 days), cell proliferation is quantified using methods like the MTT assay, crystal violet staining, or direct cell counting. An effective SERM will inhibit the proliferation induced by estradiol.

In Vivo Uterotrophic Assay

-

Objective: To determine the estrogenic (agonist) or anti-estrogenic (antagonist) activity of a compound on the uterus in a whole-animal model.

-

Methodology: This is a gold-standard assay for assessing estrogenic effects.[31] Immature or ovariectomized (OVX) female rodents (rats or mice) are used to eliminate the influence of endogenous estrogens. The animals are treated with the test SERM, a vehicle control, and a positive control (estradiol) for 3-7 consecutive days. Twenty-four hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted-dry weight). A statistically significant increase in uterine weight compared to the vehicle control indicates an estrogen agonist effect. To test for antagonism, another group is co-treated with estradiol and the SERM; inhibition of the estradiol-induced uterine weight gain demonstrates an antagonist effect.[32]

The workflow for this critical in vivo assay is depicted below.

Conclusion and Future Directions

Selective Estrogen Receptor Modulators represent a triumph of targeted drug design, offering therapies that can selectively harness or block the power of estrogen signaling in different parts of the body. Their clinical success is rooted in a sophisticated molecular mechanism governed by ER subtypes, ligand-induced receptor conformation, and the tissue-specific landscape of coregulatory proteins. While first and second-generation SERMs like tamoxifen and raloxifene have become mainstays in oncology and osteoporosis management, they are not without limitations, including risks of thromboembolic events and, for tamoxifen, uterine cancer.[1][3]

The development of newer generation SERMs, such as bazedoxifene and lasofoxifene, demonstrates continued progress toward an "ideal" SERM with an optimized profile of beneficial estrogenic effects on bone and potentially the brain and cardiovascular system, coupled with potent anti-estrogenic effects on breast and uterine tissue.[16] The innovative concept of the Tissue Selective Estrogen Complex (TSEC), which pairs a SERM with estrogens, is a promising strategy to relieve menopausal symptoms while providing long-term protection for bone, breast, and endometrial tissues.[18][20] Future research will continue to refine these molecules, aiming to enhance tissue selectivity and further improve the benefit-risk profile for patients.

References

- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]

- 9. Nuclear receptor modulation--role of coregulators in selective estrogen receptor modulator (SERM) actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential SERM effects on corepressor binding dictate ERalpha activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Effect of selective estrogen receptor modulators on estrogen-sensitive tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. breastcancer.org [breastcancer.org]

- 14. Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]

- 16. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 18. Reducing side effect of estrogen based therapy by using Tissue-Selective Estrogen Complex | EndoNews [endonews.com]

- 19. Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. clinicaltrials.eu [clinicaltrials.eu]

- 24. Osphena (ospemifene): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 25. contemporaryobgyn.net [contemporaryobgyn.net]

- 26. hcp.osphena.com [hcp.osphena.com]

- 27. Ospemifene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 28. droracle.ai [droracle.ai]

- 29. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 30. Effects of selective estrogen receptor modulators (SERMs) on coactivator nuclear receptor (NR) box binding to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Arzoxifene (LY353381) as a selective estrogen receptor modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (B129711) (LY353381) is a third-generation selective estrogen receptor modulator (SERM) of the benzothiophene (B83047) class, structurally similar to raloxifene (B1678788).[1][2] It was developed for the prevention and treatment of breast cancer and osteoporosis.[2][3] Arzoxifene exhibits a tissue-selective profile, acting as a potent estrogen antagonist in mammary and uterine tissues while demonstrating estrogenic agonist effects on bone and lipid metabolism.[3][4][5] This dual activity positioned it as a potentially ideal SERM, aiming to provide the therapeutic benefits of estrogen while minimizing its adverse effects.[6] Although clinical development was discontinued (B1498344) due to failure to meet certain secondary endpoints, the extensive preclinical and clinical research on Arzoxifene offers valuable insights into SERM pharmacology and drug development.[3][4] This technical guide provides an in-depth overview of Arzoxifene, focusing on its mechanism of action, pharmacological data, and the experimental methodologies used in its evaluation.

Chemical and Physical Properties

Arzoxifene, with the chemical name 2-(4-Methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol, is a synthetic aromatic derivative.[4] It was typically studied as its hydrochloride salt to improve solubility and stability.[1]

| Property | Value |

| Chemical Formula | C28H29NO4S |

| Molar Mass | 475.60 g·mol−1 |

| Developmental Code | LY353381, SERM III |

| CAS Number | 182133-25-1 |

Mechanism of Action

Arzoxifene functions as a selective estrogen receptor modulator (SERM), meaning its effects are tissue-specific. It competitively binds to estrogen receptors (ERα and ERβ), and this binding leads to conformational changes in the receptor.[6][7] The resulting Arzoxifene-ER complex then interacts with co-activator and co-repressor proteins in a cell-type-specific manner, leading to differential gene expression.[6]

-

In Breast and Uterine Tissues (Antagonistic Effects): In tissues like the breast and endometrium, the Arzoxifene-ER complex recruits co-repressors, which leads to the downregulation of estrogen-responsive genes. This blockage of estrogen signaling inhibits the proliferation of estrogen-dependent cancer cells.[4][5] Arzoxifene has been shown to be a more potent antiestrogen (B12405530) in the breast than raloxifene and exhibits reduced estrogenicity in the uterus compared to tamoxifen (B1202) or raloxifene.[8]

-

In Bone Tissue (Agonistic Effects): In bone, the Arzoxifene-ER complex appears to recruit co-activators, mimicking the effects of estrogen. This leads to the regulation of genes that promote bone formation and inhibit bone resorption, thereby helping to maintain bone mineral density.[3][4]

-

On Lipid Metabolism (Agonistic Effects): Arzoxifene has also been shown to have favorable estrogenic effects on lipid profiles by lowering serum cholesterol.[4][5]

The active metabolite of Arzoxifene, desmethylated arzoxifene (DMA), is formed in vivo and is even more potent than the parent compound.[5] However, studies have suggested that DMA can be metabolized into electrophilic/redox-active quinoids, which have the potential for toxicity.[9]

Signaling Pathway of Arzoxifene as a SERM

Caption: Arzoxifene's tissue-selective mechanism of action.

Pharmacological Data

In Vitro Potency and Receptor Binding

Arzoxifene's potency has been evaluated in various in vitro models, most notably in the estrogen receptor-positive human breast cancer cell line, MCF-7.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (Estrogen-stimulated proliferation) | 0.3 nM | MCF-7 cells | [7] |

| IC50 (Estrogen-stimulated proliferation) of DMA | ~0.05 nM (8-fold more potent than Arzoxifene) | MCF-7 cells | [5] |

| Relative Binding Affinity (RBA) for hER | 0.5 (compared to 1.0 for 17β-ethynylestradiol) | ER binding assay | [7] |

| ER Binding Affinity of DMA | Similar to DMA | ER binding assay | [9] |

Preclinical In Vivo Efficacy

Animal models have been crucial in demonstrating the tissue-selective effects and anti-cancer activity of Arzoxifene.

| Model | Effect | Dosage | Reference |

| NMU-induced rat mammary carcinogenesis | Potent prevention of mammary cancer (more potent than raloxifene) | Not specified | [4][5] |

| Ovariectomized (OVX) rat | Prevents ovariectomy-induced body weight gain, hypercholesterolemia, and bone mass loss | ED50 values of 1, 20-30, and 10 µg/kg/day p.o. respectively | [7] |

| Ovariectomized (OVX) rat | Devoid of uterotrophic effects seen with tamoxifen | Not specified | [4][5] |